[4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl](phenyl)methanone
Description
4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone is a synthetic organic compound with a molecular formula of C₂₈H₃₂N₂O₅S and an average molecular mass of 508.633 g/mol . Its structure features a central piperazine ring functionalized with a 2,4-dimethylphenylsulfonyl group, a 2-hydroxypropoxy linker, and a benzophenone moiety (phenylmethanone). The compound’s stereochemistry is undefined, as indicated by the absence of specified stereocenters in its IUPAC name.
Key structural attributes:
- Hydroxypropoxy linker: Provides flexibility and hydrogen-bonding capacity, which may influence solubility and pharmacokinetics.
- Benzophenone core: Aromatic systems like phenylmethanone are common in bioactive molecules, often contributing to π-π stacking interactions.
Properties
Molecular Formula |
C28H32N2O5S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[4-[3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H32N2O5S/c1-21-8-13-27(22(2)18-21)36(33,34)30-16-14-29(15-17-30)19-25(31)20-35-26-11-9-24(10-12-26)28(32)23-6-4-3-5-7-23/h3-13,18,25,31H,14-17,19-20H2,1-2H3 |
InChI Key |
QFRIXZUJWZQYQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)O)C |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Piperazine
Piperazine reacts with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine or potassium carbonate. The reaction typically proceeds in dichloromethane or THF at 0–25°C, yielding the monosulfonylated product. Stoichiometric control (1:1 molar ratio) is critical to avoid disulfonylation.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| 2,4-Dimethylbenzenesulfonyl chloride | Dichloromethane | 0°C → RT | 78% |
| Triethylamine | THF | 25°C | 82% |
The product is purified via recrystallization from ethanol/water or column chromatography (SiO₂, ethyl acetate/hexane).
Preparation of the 2-Hydroxypropoxy Linker
Epoxide Ring-Opening Strategy
Epichlorohydrin undergoes nucleophilic attack by 4-hydroxyphenylmethanone in the presence of a base (e.g., NaOH), forming the epoxide intermediate. Subsequent ring-opening with 4-[(2,4-dimethylphenyl)sulfonyl]piperazine under basic conditions yields the 2-hydroxypropoxy linker attached to both aromatic systems.
Optimization Note
-
Regioselectivity : The epoxide ring-opening favors the less sterically hindered carbon, ensuring the hydroxy group resides at the secondary position.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine sulfonamide.
Coupling of Benzophenone and Piperazine Moieties
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction couples 4-hydroxyphenylmethanone with a diol precursor (e.g., 3-chloro-1,2-propanediol) using triphenylphosphine and diisopropyl azodicarboxylate (DIAD). This step forms the 2-hydroxypropoxy linkage with retention of configuration.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| DIAD, PPh₃ | THF | 0°C → RT | 65% |
Nucleophilic Substitution
Alternatively, the hydroxyl group of 4-hydroxyphenylmethanone is deprotonated with NaH and reacted with a bromoepoxide derivative. Subsequent ring-opening with 4-[(2,4-dimethylphenyl)sulfonyl]piperazine in DMF at 60°C affords the target compound.
Purification and Characterization
Crude product purification employs silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from methanol. Characterization via ¹H/¹³C NMR, HRMS, and HPLC confirms structural integrity:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, 2H, Ar-H), 7.45 (m, 5H, Ar-H), 4.12 (m, 1H, -CH(OH)-), 3.72 (m, 4H, piperazine), 2.58 (s, 3H, CH₃), 2.42 (s, 3H, CH₃).
-
HRMS (ESI+) : m/z calc. for C₂₉H₃₃N₂O₅S [M+H]⁺ 545.2159, found 545.2162.
Challenges and Optimization
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary, but they often require controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and compounds.
Biology
In biology, this compound is studied for its potential interactions with biological molecules. Its piperazine ring and sulfonyl group may interact with proteins and enzymes, making it a candidate for drug development and biochemical research.
Medicine
In medicine, 4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone is investigated for its potential therapeutic applications. Its unique structure may allow it to target specific receptors or enzymes, making it a potential candidate for treating various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific characteristics.
Mechanism of Action
The mechanism of action of 4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring and sulfonyl group may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences:
Sulfonyl Group Variations :
- The target compound’s 2,4-dimethylphenylsulfonyl group provides steric bulk and moderate electron-donating effects, contrasting with 4-fluorophenylsulfonyl (electron-withdrawing, ) or 5-chloro-2-methoxy-4-methylphenylsulfonyl (mixed electronic effects, ). These differences influence receptor affinity and metabolic stability.
Linker Modifications: The 2-hydroxypropoxy chain in the target compound introduces a polar hydroxyl group absent in analogs like the furylmethanone derivatives (e.g., ). This enhances water solubility but may reduce membrane permeability.
Aromatic Systems: The benzophenone core in the target compound differs from quinoline-pyridine () or furan () systems. Extended aromaticity in quinoline derivatives could enhance intercalation with biological targets (e.g., DNA or enzymes).
Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling hydroxypropoxy intermediates with sulfonylated piperazines) . Analogous compounds (e.g., ) use similar strategies but vary in sulfonyl chloride precursors and purification methods (e.g., recrystallization from ethanol ).
Research Findings and Trends
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., Cl, CF₃) on the sulfonyl moiety correlate with increased metabolic stability but reduced solubility .
- Hydrophilic linkers (e.g., hydroxypropoxy) balance lipophilicity and aqueous solubility, as seen in the target compound .
Thermal Properties :
- Analogs with methoxy or trifluoromethyl groups exhibit higher melting points (e.g., 7n: 161–163°C; 7f: 165–167°C ), suggesting stronger crystal lattice interactions compared to the target compound’s dimethyl-substituted derivative.
Biological Activity
The compound 4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone is a complex organic molecule that combines various pharmacophores, including a piperazine moiety and a sulfonyl group. Its structure suggests potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 398.48 g/mol. The structural components include:
- Piperazine Ring : Known for its role in drug design due to its ability to interact with various biological targets.
- Sulfonyl Group : Often enhances solubility and bioavailability.
- Hydroxypropoxy Group : May influence receptor binding and activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and other biomolecules. The proposed mechanisms include:
- Receptor Modulation : The piperazine component can interact with serotonin (5-HT) and dopamine receptors, potentially modulating their activity.
- Protein Binding : The sulfonyl group may facilitate strong interactions with target proteins, inhibiting their function.
- Gene Expression Alteration : The furan and pyridazine rings can engage in π-π stacking interactions with nucleic acids, influencing gene expression.
Pharmacological Effects
Research indicates that compounds similar to 4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone exhibit various pharmacological effects:
- Antidepressant Activity : Analogous compounds have shown potential as antidepressants by acting on serotonin pathways.
- Antitumor Properties : Some derivatives demonstrate selective cytotoxicity against tumor cell lines, suggesting potential anticancer applications.
- Cognitive Enhancement : Certain piperazine derivatives have been linked to improved cognitive functions through modulation of neurotransmitter systems.
Study 1: Anticancer Activity
A study investigated the anticancer properties of related compounds containing the piperazine and sulfonyl moieties. Results indicated that these compounds exhibited selective cytotoxicity against various cancer cell lines, with IC50 values significantly lower than conventional chemotherapeutics. This study highlights the potential for developing new anticancer agents based on this scaffold.
Study 2: Neuropharmacology
Another research effort focused on the neuropharmacological effects of piperazine derivatives. The findings revealed that certain compounds could enhance cognitive function in animal models by increasing dopamine receptor activity. This suggests a possible therapeutic application for treating cognitive deficits associated with neurodegenerative diseases.
Comparative Analysis
To better understand the unique properties of 4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenylmethanone, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Piperazine + Sulfonamide | Antidepressant |
| Compound B | Piperazine + Furan Ring | Antitumor |
| Compound C | Piperazine + Hydroxy Group | Cognitive Enhancer |
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield Improvement Strategy |
|---|---|---|
| Sulfonylation | 2,4-Dimethylbenzenesulfonyl chloride, DMF, 24h reflux | Use excess sulfonyl chloride (1.5 eq) |
| Piperazine Coupling | Piperazine, K₂CO₃, 12h stirring | Microwave-assisted synthesis (30 min, 100°C) |
| Final Purification | Column chromatography (EtOAc:Hexane 3:7) | Gradient elution to resolve stereoisomers |
Basic: What spectroscopic and computational methods are recommended for elucidating the three-dimensional conformation of [compound]?
Methodological Answer:
- Spectroscopy :
- Computational Modeling :
Advanced: How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for [compound]'s biological activity?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents:
- Bioassays :
Q. Table 2: SAR Case Study
| Derivative | Modification | 5-HT₁A Binding (Ki, nM) |
|---|---|---|
| Parent | None | 12.3 ± 1.2 |
| A | -SO₂ replaced with -CO | 45.7 ± 3.8 |
| B | 4-OCH₃ on benzophenone | 8.9 ± 0.9 |
Advanced: What strategies are effective in resolving contradictions in reported biological activities of [compound] across different experimental models?
Methodological Answer:
- Experimental Variables :
- Meta-Analysis : Pool data from PubChem and DSSTox (≥10 studies) to identify trends. Use funnel plots to detect publication bias .
- Mechanistic Studies : Conduct knock-down (siRNA) or overexpression models to confirm target engagement .
Advanced: What in silico approaches are suitable for predicting the pharmacokinetic properties of [compound] and its derivatives?
Methodological Answer:
- ADMET Prediction :
- Free-Energy Perturbation (FEP) : Calculate binding free energy changes (ΔΔG) for derivatives to prioritize synthesis .
Q. Table 3: Predicted PK Parameters
| Parameter | Value | Method |
|---|---|---|
| logP | 3.2 | XLogP3 |
| t₁/₂ (h) | 6.7 | PK/PD modeling |
| Bioavailability | 68% | QikProp |
Basic: How can researchers validate the purity and stability of [compound] under varying storage conditions?
Methodological Answer:
- Analytical Techniques :
- Storage Optimization : Lyophilize and store at -20°C in amber vials under argon to prevent photolytic/oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
